molecular formula C11H15N3O6 B14756654 3'-Deoxy-3'-acetamido-uridine

3'-Deoxy-3'-acetamido-uridine

Cat. No.: B14756654
M. Wt: 285.25 g/mol
InChI Key: BUUSLPRPRSICHU-PEBGCTIMSA-N
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Description

3’-Deoxy-3’-acetamido-uridine: is a nucleoside analog with the chemical formula C₁₁H₁₅N₃O₆ . It is a derivative of uridine, where the 3’-hydroxyl group is replaced by an acetamido group. This modification imparts unique properties to the compound, making it of interest in various scientific fields, including medicinal chemistry and molecular biology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Deoxy-3’-acetamido-uridine typically involves the modification of uridineThe final step involves deprotection to yield the desired compound .

Industrial Production Methods: Industrial production methods for 3’-Deoxy-3’-acetamido-uridine are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to maximize yield and purity. Techniques such as column chromatography and crystallization are employed for purification .

Chemical Reactions Analysis

Types of Reactions: 3’-Deoxy-3’-acetamido-uridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 3’-Deoxy-3’-acetamido-uridine is used as a building block for the synthesis of more complex nucleoside analogs. It serves as a precursor in the development of novel compounds with potential therapeutic applications .

Biology: In molecular biology, this compound is utilized in the study of nucleic acid interactions and enzyme mechanisms. It is often incorporated into synthetic oligonucleotides to investigate the effects of specific modifications on DNA and RNA structure and function .

Medicine: 3’-Deoxy-3’-acetamido-uridine has shown promise in medicinal chemistry as a potential antiviral and anticancer agent. Its unique structure allows it to interfere with viral replication and tumor cell proliferation .

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and diagnostic tools. Its ability to be modified at various positions makes it a versatile scaffold for drug design .

Mechanism of Action

The mechanism of action of 3’-Deoxy-3’-acetamido-uridine involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The acetamido group at the 3’ position prevents proper base pairing and elongation of nucleic acid chains, leading to chain termination. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and viruses .

Molecular Targets and Pathways:

Comparison with Similar Compounds

    3’-Deoxy-3’-fluoro-uridine: Similar structure but with a fluorine atom at the 3’ position.

    3’-Deoxy-3’-azido-uridine: Contains an azido group at the 3’ position.

    3’-Deoxy-3’-amino-uridine: Features an amino group at the 3’ position.

Uniqueness: 3’-Deoxy-3’-acetamido-uridine is unique due to the presence of the acetamido group, which imparts distinct chemical and biological properties. This modification enhances its stability and allows for specific interactions with biological targets, making it a valuable compound in research and drug development .

Properties

Molecular Formula

C11H15N3O6

Molecular Weight

285.25 g/mol

IUPAC Name

N-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]acetamide

InChI

InChI=1S/C11H15N3O6/c1-5(16)12-8-6(4-15)20-10(9(8)18)14-3-2-7(17)13-11(14)19/h2-3,6,8-10,15,18H,4H2,1H3,(H,12,16)(H,13,17,19)/t6-,8-,9-,10-/m1/s1

InChI Key

BUUSLPRPRSICHU-PEBGCTIMSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=CC(=O)NC2=O)CO

Canonical SMILES

CC(=O)NC1C(OC(C1O)N2C=CC(=O)NC2=O)CO

Origin of Product

United States

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